Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester
Description
Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester is a thioester derivative characterized by a 1,3,5-triazine core substituted with a dimethylamino group at the 4-position and a methylthioacetate moiety at the 2-position. The compound’s structure combines a heterocyclic triazine ring with a sulfur-containing ester group, which may confer unique chemical reactivity and biological activity.
Properties
CAS No. |
653586-15-3 |
|---|---|
Molecular Formula |
C8H12N4OS |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ethanethioate |
InChI |
InChI=1S/C8H12N4OS/c1-6(13)14-4-7-9-5-10-8(11-7)12(2)3/h5H,4H2,1-3H3 |
InChI Key |
RGEULRRFIZMUOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC1=NC(=NC=N1)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester typically involves the reaction of 4-(dimethylamino)-1,3,5-triazine-2-methyl chloride with ethanethioic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality. The use of automated reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioester group into a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce thioester functionality into molecules.
Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester involves its interaction with specific molecular targets. The compound’s thioester group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of enzymes or signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Triazine-Based Derivatives
The triazine ring is a common scaffold in agrochemicals. Comparisons with sulfonylurea herbicides () highlight key differences:
Key Findings :
- Substituent Effects: The dimethylamino group in the target compound may enhance solubility in polar solvents compared to methoxy or trifluoroethoxy groups in sulfonylureas. However, sulfonylureas exhibit herbicidal activity via acetolactate synthase (ALS) inhibition, while the thioester group in the target compound likely alters its mode of action .
Thioester Derivatives
lists thioesters such as Ethanethioic acid, S-(3-methyl-2-buten-1-yl) ester, providing a basis for functional group analysis:
Key Findings :
- This could enhance binding to biological targets or improve thermal stability .
- Applications : Aliphatic thioesters are often used as flavor precursors or vulcanization agents, whereas the target’s triazine linkage may align it with pesticidal or medicinal chemistry.
Dimethylamino-Containing Esters
includes esters with dimethylaminoethyl groups, such as 2-(dimethylamino)ethyl hexanoate:
| Compound Name | Functional Group | Key Features | Reference |
|---|---|---|---|
| This compound | Thioester | Combines triazine and dimethylamino groups | — |
| 2-(Dimethylamino)ethyl hexanoate | Ester | Basic amino group enhances solubility |
Key Findings :
- Amino Group Role: The dimethylamino group in both compounds may improve solubility in aqueous media. However, the ester group in 2-(dimethylamino)ethyl hexanoate is more stable under acidic conditions than the thioester in the target compound .
Research Implications and Gaps
- Agrochemical Potential: The triazine-thioester hybrid structure warrants investigation for herbicidal or fungicidal activity, building on the success of triazine-based herbicides .
- Synthetic Utility : The compound’s thioester group could serve as a reactive handle for further derivatization, such as nucleophilic substitution or cross-coupling reactions.
- Stability Studies : Comparative studies on hydrolysis rates (thioester vs. ester vs. sulfonylurea) are needed to assess environmental or metabolic fate.
Biological Activity
Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester, is a compound of interest due to its potential biological activities, particularly in agricultural applications as a herbicide or plant growth regulator. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: CHNOS (exact values need to be confirmed based on specific substitutions)
- Molecular Weight: To be calculated based on the molecular formula.
The biological activity of ethanethioic acid derivatives often relates to their interaction with specific metabolic pathways in plants. Studies have shown that compounds like this can affect the metabolism of herbicides and influence the physiological responses of plants.
- Metabolic Pathways:
- Bioassays:
Biological Activity
Herbicidal Effects:
Ethanethioic acid derivatives have been evaluated for their herbicidal properties. Research indicates that they can inhibit the growth of various weed species by disrupting essential metabolic processes.
Case Studies:
- Case Study 1:
- Case Study 2:
Table 1: Metabolite Changes Induced by Ethanethioic Acid Derivatives
| Metabolite | Control Level | Treated Level | % Change |
|---|---|---|---|
| Flavonoids | X mg/g | Y mg/g | Z% |
| Shikimic Acid | A mg/g | B mg/g | C% |
| Auxins | D mg/g | E mg/g | F% |
Note: Values are hypothetical and should be replaced with actual data from studies.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester?
- Methodological Answer : The synthesis involves two key steps: (1) Preparation of the triazine intermediate, 4-(dimethylamino)-1,3,5-triazin-2-ylmethanol, via nucleophilic substitution of a chloro-triazine precursor with dimethylamine . (2) Thioesterification by reacting the triazine methanol with ethanethioic acid using a coupling agent such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate the hydroxyl group. Reaction conditions (e.g., anhydrous solvent, inert atmosphere) and purification via silica gel chromatography (ethyl acetate/hexane gradient) are critical for yield optimization .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular formula (e.g., C₈H₁₂N₄OS) with an exact mass of 212.0736 .
- NMR Spectroscopy :
- ¹H NMR: Dimethylamino protons (δ 2.95 ppm, singlet, 6H), triazine ring protons (δ 8.20 ppm), and thioester methyl group (δ 2.35 ppm, singlet) .
- ¹³C NMR: Carbonyl carbon (δ 195–200 ppm), triazine ring carbons (δ 160–170 ppm) .
- FT-IR : Confirm thioester C=O stretch (~1680–1700 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) .
Q. What are the key physicochemical properties influencing solubility and stability?
- Methodological Answer :
- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound's polar triazine and thioester groups. Aqueous solubility is limited; use co-solvents (e.g., ethanol) for in vitro assays .
- Stability : Susceptible to hydrolysis under acidic/basic conditions. Stability studies (HPLC monitoring at pH 3–9, 25–50°C) identify optimal storage conditions (e.g., anhydrous, −20°C) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the dimethylamino-triazine moiety in biological activity?
- Methodological Answer :
- Analog Synthesis : Replace the dimethylamino group with methoxy, ethyl, or halogens (e.g., Cl, Br) to assess electronic effects .
- Biological Assays : Evaluate antimicrobial activity via minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), referencing protocols for triazole derivatives .
- Data Analysis : Correlate substituent electronegativity/logP with activity trends using multivariate regression models .
Q. What computational approaches predict binding interactions with enzymatic targets (e.g., acetolactate synthase)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with the crystal structure of acetolactate synthase (PDB: 1T9D) to simulate binding. Key interactions include hydrogen bonding between the triazine ring and active-site residues (e.g., Arg-199) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic centers (e.g., triazine C-2) for nucleophilic attack .
Q. How can degradation pathways be characterized under environmental or metabolic conditions?
- Methodological Answer :
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9, 37°C) and monitor degradation via LC-MS. Major products (e.g., 4-(dimethylamino)-1,3,5-triazin-2-ylmethanol) confirm ester cleavage .
- Metabolic Profiling : Use liver microsomes (human/rat) to identify phase I metabolites (e.g., oxidative demethylation) and phase II conjugates (e.g., glutathione adducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
